molecular formula C5H7ClO2 B3048347 2-propenoic acid, 3-chloro-, ethyl ester, (2Z)- CAS No. 16490-99-6

2-propenoic acid, 3-chloro-, ethyl ester, (2Z)-

Cat. No. B3048347
CAS RN: 16490-99-6
M. Wt: 134.56 g/mol
InChI Key: OKMYNYPNNCRXCE-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-propenoic acid, 3-chloro-, ethyl ester, (2Z)-” is a chemical compound with the molecular formula C5H7ClO2 and a molecular weight of 134.56 . It is also known by its CAS number 16490-99-6 .


Physical And Chemical Properties Analysis

The boiling point of “2-propenoic acid, 3-chloro-, ethyl ester, (2Z)-” is predicted to be 148.2±13.0 °C and its density is predicted to be 1.125±0.06 g/cm3 .

Scientific Research Applications

Organometallic Chemistry

A study by Islam et al. (2008) focused on the reduction of aryl-substituted 3-hydroxyacrylic acid ester by BH3, resulting in the formation of propenoic acid ethyl ester. They identified an intermediate containing a cyclic O-BH2 ← O═C< moiety using NMR spectroscopy, demonstrating an innovative use of NMR techniques to probe boron-carbonyl interactions (Islam et al., 2008).

Polymer Chemistry

Trejo-Machin et al. (2017) explored the use of phloretic acid, a naturally occurring phenolic compound, as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation, providing a sustainable alternative to phenol. This has implications for a wide range of applications given the number of –OH bearing compounds in materials science (Trejo-Machin et al., 2017).

Chemical Structure and Solvent Effects

Forgó et al. (2005) investigated the conformations of E-2-phenyl-3(2'-furyl)propenoic acid and its methyl ester in various solvents via NMR spectroscopy. This study provided insight into the conformational preferences of these compounds in different solvent environments (Forgó et al., 2005).

Novel Compound Synthesis and Applications

Curini et al. (2006) detailed the pharmacological properties of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its derivatives, highlighting their potential as chemopreventive agents for various types of cancer. The synthesis of novel derivatives of this compound offers promising avenues for cancer treatment and prevention (Curini et al., 2006).

properties

IUPAC Name

ethyl (Z)-3-chloroprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMYNYPNNCRXCE-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-propenoic acid, 3-chloro-, ethyl ester, (2Z)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-propenoic acid, 3-chloro-, ethyl ester, (2Z)-
Reactant of Route 2
Reactant of Route 2
2-propenoic acid, 3-chloro-, ethyl ester, (2Z)-
Reactant of Route 3
Reactant of Route 3
2-propenoic acid, 3-chloro-, ethyl ester, (2Z)-
Reactant of Route 4
Reactant of Route 4
2-propenoic acid, 3-chloro-, ethyl ester, (2Z)-
Reactant of Route 5
2-propenoic acid, 3-chloro-, ethyl ester, (2Z)-
Reactant of Route 6
2-propenoic acid, 3-chloro-, ethyl ester, (2Z)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.